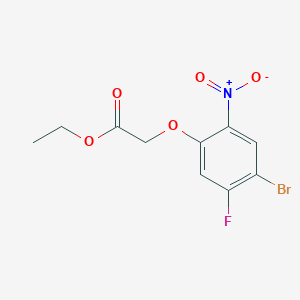

Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO5/c1-2-17-10(14)5-18-9-4-7(12)6(11)3-8(9)13(15)16/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBSEZHYNJFXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C(C=C1[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate typically involves the reaction of 4-bromo-5-fluoro-2-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenoxyacetates.

Reduction: Formation of 2-(4-bromo-5-fluoro-2-aminophenoxy)acetate.

Hydrolysis: Formation of 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetic acid and ethanol.

Scientific Research Applications

Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The bromo and fluoro groups can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Key Comparisons:

- Nitro vs. Amino Groups: The nitro group in the target compound increases electrophilicity, facilitating reactions like catalytic hydrogenation (e.g., conversion to amino derivatives as in ). In contrast, amino-substituted analogs (e.g., Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate, ) exhibit nucleophilic character, enabling coupling reactions in drug synthesis .

- Halogen Effects: Bromine and fluorine enhance metabolic stability and binding affinity in drug candidates. The 5-fluoro substituent in the target compound may improve bioavailability compared to non-fluorinated analogs (e.g., lactofen in ) .

Steric and Crystallographic Properties

- The crystal structure of Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate () reveals intermolecular O–H⋯O hydrogen bonds, stabilizing its lattice. In contrast, the target compound’s phenoxy group (vs. hydroxyl) likely reduces hydrogen-bonding capacity, impacting solubility and crystallinity .

- Bromine’s larger atomic radius (vs.

Biological Activity

Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

- Bromine (Br) : A halogen that may enhance biological activity through various mechanisms.

- Fluorine (F) : Known to influence lipophilicity and receptor binding.

- Nitro Group (NO₂) : Associated with the generation of reactive nitrogen species, potentially impacting cellular functions.

The molecular formula is with a molecular weight of 322.08 g/mol, which influences its pharmacokinetics and bioavailability.

The biological activity of this compound is likely mediated through several mechanisms:

- Reactive Nitrogen Species Formation : The nitro group can lead to the production of reactive nitrogen species, which may induce oxidative stress in cells, affecting their viability and function.

- Nucleophilic Substitution : The compound may engage in nucleophilic substitution reactions, leading to the formation of various metabolites that could exhibit different biological activities.

- Binding Affinity : The presence of halogens (Br and F) can enhance binding affinity to biological targets, including enzymes and receptors involved in cancer progression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies show that it can inhibit the proliferation of cancer cells in vitro. Specifically, it has been tested against pancreatic cancer cell lines, demonstrating reduced cell viability at certain concentrations . The mechanism appears to involve both apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anticancer Activity :

-

Antimicrobial Screening :

- Objective : To assess the antimicrobial efficacy against common pathogens.

- Methodology : Disk diffusion method was employed to test various bacterial strains.

- Results : The compound displayed notable inhibition zones, confirming its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanisms |

|---|---|---|---|

| This compound | High | High | Reactive nitrogen species formation |

| Ethyl 2-(3-fluoro-2-nitrophenoxy)acetate | Moderate | Low | Nucleophilic substitution |

| Methyl 2-(5-fluoro-2-nitrophenoxy)acetate | Low | Moderate | Enzyme inhibition |

Q & A

Q. What are the established synthetic methodologies for Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves:

Nitration : Introduction of a nitro group to the aromatic ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄).

Halogenation : Bromo and fluoro substituents are introduced via electrophilic substitution or directed ortho-metalation.

Esterification : Reaction of the phenolic intermediate with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone under reflux .

- Key Factors :

- Solvent Choice : Polar solvents (DMF, acetone) enhance nucleophilicity of the phenoxide ion.

- Temperature : Reflux conditions (60–80°C) optimize reaction rates without decomposition.

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.5 ppm), ester carbonyl (δ 170–175 ppm), and ethoxy groups (δ 1.2–4.3 ppm).

- ¹⁹F NMR : Detects fluorine substituents (δ -110 to -120 ppm for aromatic F) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 346.97) .

- HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How do electronic effects of bromo, fluoro, and nitro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The nitro group (-NO₂) at position 2 and halogens (Br, F) at positions 4 and 5 deactivate the aromatic ring, directing NAS to specific positions.

- Regioselectivity : Fluorine’s ortho/para-directing nature and bromine’s steric hindrance affect substitution patterns. Computational studies (e.g., DFT) predict reactivity trends .

- Experimental Validation : Kinetic studies using varying nucleophiles (e.g., amines, thiols) in DMSO at 25°C reveal rate constants (k) correlated with substituent Hammett parameters .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Assay Standardization : Discrepancies in antimicrobial IC₅₀ values (e.g., E. coli: 12–50 µM) arise from variations in bacterial strains, culture media, and compound purity. Standardized protocols (CLSI guidelines) are recommended .

- Structural Confirmation : X-ray crystallography (refined via SHELX ) or 2D-NMR (NOESY, HSQC) verifies stereochemistry and eliminates impurities.

- Meta-Analysis : Cross-study comparisons using databases (PubMed, CAS) highlight structure-activity relationships (SAR) and outliers .

Comparative Analysis Table

| Compound | Substituents | Reactivity/Bioactivity | Reference |

|---|---|---|---|

| This compound | 4-Br, 5-F, 2-NO₂ | High NAS reactivity; antimicrobial (IC₅₀: 12–50 µM) | |

| Ethyl 2-(4-chloro-2-fluorophenoxy)acetate | 4-Cl, 2-F | Reduced bioactivity (IC₅₀: >100 µM) | |

| Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate | 4-F, 5-F, 2-NO₂ | Enhanced lipophilicity; anti-cancer (EC₅₀: 8 µM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.